molecular formula C11H17FO B184198 (3-Fluoroadamantan-1-yl)methanol CAS No. 106094-47-7

(3-Fluoroadamantan-1-yl)methanol

Cat. No. B184198
CAS RN: 106094-47-7
M. Wt: 184.25 g/mol
InChI Key: HSPPHIJMDJLXOW-UHFFFAOYSA-N
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Description

“(3-Fluoroadamantan-1-yl)methanol” is a chemical compound with the CAS Number: 106094-47-7 and a molecular weight of 184.25 . Its IUPAC name is (1r,3s,5R,7S)-3-fluoroadamantan-1-yl)methanol .


Synthesis Analysis

A two-step procedure has been developed to synthesize (3-fluoroadamantan-1-yl)methyl isocyanate from (3-hydroxyadamantane)acetic acid. This involves fluorination with Ishikawa’s reagent on the first step of the synthesis. The reaction of (3-fluoroadamantan-1-yl)methyl isocyanate with aliphatic diamines gave 1,3-disubstituted bis-diureas in 60–97% yields .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H17FO/c12-11-4-8-1-9(5-11)3-10(2-8,6-11)7-13/h8-9,13H,1-7H2 . This code provides a unique identifier for the molecular structure of the compound.

It can exist in either solid or liquid form .

Scientific Research Applications

Synthesis of Functional Adamantane Derivatives

Adamantane derivatives, including (3-Fluoroadamantan-1-yl)methanol , are highly reactive, which allows for their utilization as starting materials in synthesizing various functional adamantane derivatives. These derivatives have potential applications in creating novel materials with desirable properties such as increased thermal stability or unique reactivity patterns .

Monomer Production

The compound can serve as a monomer for polymerization processes to produce polymers with enhanced durability and resistance to harsh conditions, making them suitable for industrial applications .

High-Energy Fuels and Oils

Due to the high reactivity and stability of adamantane structures, (3-Fluoroadamantan-1-yl)methanol could be explored for use in synthesizing high-energy fuels and oils that offer better performance and efficiency .

Bioactive Compound Synthesis

The structural uniqueness of adamantane-based compounds makes them promising candidates for the synthesis of bioactive compounds, which could lead to new pharmaceuticals or agrochemicals .

Chemical Synthesis Research

Scientists utilize this compound in various areas of chemical synthesis research, including life sciences and material sciences, due to its versatility and reactivity .

Development of Diureas

Research has shown that (3-Fluoroadamantan-1-yl)methanol can be used to synthesize isocyanates, which can then react with diamines to produce bis-diureas with potential applications in material science due to their unique melting points and structural properties .

Safety and Hazards

The compound is classified as a GHS07 hazard. It is harmful if swallowed, in contact with skin, or if inhaled. It can cause damage to organs . Safety precautions include avoiding breathing dust/fume/gas/mist/vapours/spray, and not eating, drinking or smoking when using this product .

Relevant Papers Several papers have been published on the topic of adamantane derivatives . These papers discuss various issues related to the synthesis of unsaturated adamantane derivatives, the development of novel methods for their preparation, and the polymerization reactions . They also discuss the potential of quantum-chemical calculations for investigating the electronic structure of adamantane derivatives and for elucidating the mechanisms for their chemical and catalytic transformations .

properties

IUPAC Name

(3-fluoro-1-adamantyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17FO/c12-11-4-8-1-9(5-11)3-10(2-8,6-11)7-13/h8-9,13H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSPPHIJMDJLXOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50616514
Record name (3-Fluorotricyclo[3.3.1.1~3,7~]decan-1-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50616514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Fluoroadamantan-1-yl)methanol

CAS RN

106094-47-7
Record name (3-Fluorotricyclo[3.3.1.1~3,7~]decan-1-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50616514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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